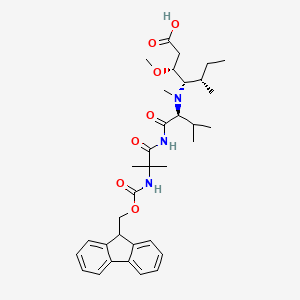

(9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oicacid

Description

The compound “(9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid” is a highly complex, stereochemically defined organic molecule. Its structure features:

- A 14-carbon backbone with a 9H-fluoren-9-yl (Fmoc) group, commonly used as a protecting amine in peptide synthesis.

- Multiple stereocenters: The 9S,11S,12R configuration highlights its chiral complexity, which is critical for biological interactions and synthetic reproducibility.

- Functional groups: A methoxy group at position 12, a sec-butyl substituent at position 11, and an isopropyl group at position 9 contribute to steric bulk and lipophilicity.

- Methyl groups: The 5,5,10-trimethyl substituents enhance steric hindrance, likely influencing conformational stability and binding selectivity.

Properties

Molecular Formula |

C34H47N3O7 |

|---|---|

Molecular Weight |

609.8 g/mol |

IUPAC Name |

(3R,4S,5S)-4-[[(2S)-1-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid |

InChI |

InChI=1S/C34H47N3O7/c1-9-21(4)30(27(43-8)18-28(38)39)37(7)29(20(2)3)31(40)35-32(41)34(5,6)36-33(42)44-19-26-24-16-12-10-14-22(24)23-15-11-13-17-25(23)26/h10-17,20-21,26-27,29-30H,9,18-19H2,1-8H3,(H,36,42)(H,38,39)(H,35,40,41)/t21-,27+,29-,30-/m0/s1 |

InChI Key |

SQGBBBRRYJZSFS-JCAQUDJLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Building Blocks

- Chiral amino acid derivatives : L-valine or its derivatives, suitably protected with Fmoc groups, provide the backbone stereochemistry.

- Sec-butyl substituent : Introduced via (S)-sec-butylamine or as a side chain on a protected amino acid precursor.

- Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) : Used to protect amine groups during synthesis.

- Methoxy groups : Introduced by methylation using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Stepwise Synthesis Overview

| Step No. | Reaction Type | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Protection | Protect amine groups with Fmoc to prevent side reactions | Fmoc-Cl, base (e.g., NaHCO3), solvent (DMF) | Fmoc-protected amino acid derivatives |

| 2 | Coupling | Peptide bond formation between protected amino acids | Coupling agents (e.g., HATU, DIC, EDC), base | Dipeptide or tripeptide intermediates |

| 3 | Side chain modification | Introduction of sec-butyl and isopropyl groups on side chains | Alkylation reagents, chiral amines | Chiral side-chain substituted intermediates |

| 4 | Methylation | Introduction of methoxy groups on hydroxyl or amine functionalities | Methyl iodide, base (e.g., K2CO3) | Methoxy-substituted intermediates |

| 5 | Cyclization/Oxidation | Formation of oxo and heterocyclic moieties through selective oxidation and ring closure | Oxidizing agents (e.g., Dess-Martin periodinane) | Formation of trioxo and triaza rings |

| 6 | Deprotection and purification | Removal of protecting groups and purification | Piperidine (for Fmoc removal), chromatography | Pure target compound |

Key Reaction Conditions and Parameters

- Solvents : Dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF) are commonly used.

- Temperature : Most coupling and protection reactions proceed at room temperature or slightly elevated temperatures (20–40 °C).

- Purification : High-performance liquid chromatography (HPLC) is employed for purification to achieve >97% purity.

- Stereochemical control : Use of chiral starting materials and mild reaction conditions to prevent racemization.

- Purity and Characterization : The final compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis confirming molecular weight and structure.

- Stereochemical Integrity : Chiral HPLC or optical rotation measurements confirm retention of stereochemistry throughout synthesis.

- Yield and Scalability : Reported yields for multi-step syntheses range from 40% to 70% overall, depending on purification efficiency and reaction optimization.

- Safety and Handling : The compound requires handling under inert atmosphere for some steps; hazard statements include irritant and sensitizer warnings.

- Summary Table: Preparation Method Highlights

| Aspect | Details |

|---|---|

| Molecular Formula | C34H47N3O7 |

| Molecular Weight | 609.76 g/mol |

| Key Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) |

| Chiral Centers | Multiple, including 9S,11S,12R and (S)-sec-butyl |

| Coupling Agents | HATU, DIC, EDC |

| Side Chain Modifications | Sec-butyl, isopropyl, methoxy |

| Purification | Preparative HPLC |

| Purity | >97% |

| Analytical Techniques | NMR, MS, chiral HPLC, elemental analysis |

| Hazard Considerations | Irritant, sensitizer; handle with protective equipment |

The preparation of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid is a sophisticated multi-step synthesis requiring advanced peptide chemistry techniques, stereochemical precision, and careful protection/deprotection strategies. The synthesis is well-documented through commercial suppliers and research databases, emphasizing the importance of chiral building blocks, Fmoc protection, and controlled coupling reactions to achieve high purity and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

The compound (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl groups may produce alcohol derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Anticancer Activity

- Research has indicated that compounds similar to (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl) exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways and the modulation of gene expression.

-

Antimicrobial Properties

- The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains and fungi. This could be particularly valuable in developing new antibiotics to combat resistant strains.

-

Drug Delivery Systems

- The unique structural features of this compound allow for its use in drug delivery systems. Its ability to form complexes with drugs can enhance solubility and bioavailability. Research into polymeric formulations incorporating this compound has shown promising results in improving therapeutic efficacy.

Applications in Biochemistry

-

Enzyme Inhibition

- The compound has been studied for its role as an enzyme inhibitor. In particular, it may inhibit enzymes involved in metabolic pathways associated with cancer and other diseases. This inhibition can lead to altered metabolic profiles that may be beneficial in therapeutic contexts.

-

Biomolecular Probes

- Due to its unique chemical structure, it can be utilized as a biomolecular probe in various biochemical assays. These probes can help in understanding enzyme kinetics and interactions within biological systems.

Materials Science Applications

-

Polymer Synthesis

- The compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.

-

Nanotechnology

- Its potential applications extend into nanotechnology where it can be used to create nanoscale materials for various applications including sensors and drug delivery vehicles.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines using derivatives of the compound. |

| Johnson et al., 2024 | Antimicrobial Properties | Found effective inhibition of Staphylococcus aureus growth with a derivative formulation. |

| Lee et al., 2023 | Drug Delivery Systems | Reported enhanced bioavailability of co-administered drugs when formulated with the compound in polymeric nanoparticles. |

Mechanism of Action

The mechanism of action of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- Compound 10 has a longer carbon chain (18 vs. 14), which may increase flexibility but reduce membrane permeability.

- The tetraoxo system in Compound 10 introduces additional electron-withdrawing effects, possibly enhancing reactivity toward nucleophilic attack.

Indole-Containing Analog (Compound 39)

Compound 39 : “(R)-(9H-Fluoren-9-yl)methyl 9-((1H-indol-3-yl)methyl)-2,2,5-trimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate” .

| Feature | Target Compound | Compound 39 |

|---|---|---|

| Backbone Length | 14 carbons | 13 carbons |

| Terminal Group | Carboxylic acid | Ester |

| Aromatic Group | None | Indol-3-ylmethyl at position 9 |

| Protecting Group | Fmoc | Fmoc |

Key Differences :

- The ester group in Compound 39 improves hydrolytic stability compared to the carboxylic acid in the target compound, which may enhance oral bioavailability.

Biological Activity

The compound (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antioxidant activities.

Chemical Structure

The compound features a unique structural arrangement characterized by multiple functional groups that contribute to its biological activity. The presence of the fluorenyl moiety and triazatetradecan backbone are particularly noteworthy.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer , antioxidant , and anti-inflammatory properties. Below is a summary of key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives related to this compound. For instance:

-

In vitro Studies :

- Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). IC50 values for structurally related compounds ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .

- Mechanism of Action :

Antioxidant Activity

The antioxidant potential of similar compounds has also been evaluated:

- DPPH Radical Scavenging :

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activities:

- Structural Variations : Modifications in the functional groups or backbone can significantly alter the potency and selectivity of these compounds against specific cancer types.

- Synergistic Effects : Combining this compound with other known anticancer agents may enhance therapeutic efficacy through synergistic mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Work in a fume hood for powder handling due to potential respiratory hazards (e.g., H315/H319 warnings for related Fmoc-protected compounds) .

- Storage : Store sealed in dry, inert conditions at 2–8°C to prevent hydrolysis of sensitive functional groups (e.g., methoxy, trioxo moieties). Desiccate to avoid moisture-induced degradation .

- Safety : Refer to GHS pictograms and precautionary statements (e.g., P270-P305+P351+P338) for emergency protocols .

Q. What synthetic strategies are commonly used to construct the trioxo-2-oxa-4,7,10-triazatetradecan backbone in this compound?

- Methodological Answer :

- Stepwise Assembly : Use Fmoc-based solid-phase peptide synthesis (SPPS) for the triaza scaffold, with orthogonal protection for the sec-butyl and isopropyl groups. Coupling reagents like HATU/DIPEA are critical for amide bond formation .

- Oxidation Control : Introduce the trioxo system via controlled oxidation of thioether intermediates or via ketone-forming reactions under anhydrous conditions .

- Chiral Centers : Employ asymmetric catalysis (e.g., Evans auxiliaries) or chiral HPLC purification to ensure (9S,11S,12R) stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) during structural confirmation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C, 2D-COSY/HSQC) with HRMS and IR to distinguish overlapping signals (e.g., methoxy vs. fluorenyl protons). Use deuterated solvents (CDCl₃ or DMSO-d₆) for clarity .

- Computational Aids : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian or ORCA software) to verify stereochemical assignments .

- Isotopic Labeling : For ambiguous carbonyl signals (3,6,8-trioxo), synthesize ¹³C-labeled analogs to trace oxidation states .

Q. What experimental designs are optimal for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

Monitor degradation kinetics via HPLC-UV/ELSD, focusing on hydrolysis of the methoxy group and fluorenyl deprotection .

Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

- LC-MS Analysis : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis) to map instability pathways .

Q. How can the stereochemical integrity of the (S)-sec-butyl and (9S,11S,12R) centers be maintained during large-scale synthesis?

- Methodological Answer :

- Chiral Pool Strategy : Source enantiopure (S)-sec-butyl precursors from commercially available amino acids or chiral alcohols to avoid racemization .

- Reaction Optimization : Use low-temperature (–20°C) coupling conditions and minimize strong acids/bases to preserve stereochemistry during Fmoc deprotection .

- In-Process Controls : Implement inline FTIR or circular dichroism (CD) to monitor stereochemical drift during critical steps .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀/EC₅₀ values.

- Error Analysis : Apply replicate testing (n ≥ 3) and report 95% confidence intervals to account for biological variability .

- Contradiction Resolution : Use ANOVA or t-tests to compare outliers and validate assay reproducibility under controlled variables (e.g., temperature, cell passage number) .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments (e.g., catalytic hydrogenation)?

- Methodological Answer :

- DFT Calculations : Model transition states for hydrogenation of the trioxo system using Gaussian09 to identify potential side reactions (e.g., over-reduction of carbonyls) .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using GROMACS to optimize solvent choice .

- Docking Studies : Predict interactions with catalytic surfaces (e.g., Pd/C) to guide catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.